7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
7-((S)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative designed for enhanced antibacterial activity. Its structure features:
- A quinolone core with a ketone group at position 4, critical for inhibiting bacterial DNA gyrase and topoisomerase IV.
- A spirocyclic 5-azaspiro[2.4]heptan-7-amine substituent at position 7, conferring conformational rigidity to improve target binding .
- Chlorine and fluorine at positions 6 and 8, respectively, enhancing lipophilicity and Gram-negative penetration.
- A (1R,2R)-2-fluorocyclopropyl group at position 1, optimizing pharmacokinetics and reducing resistance .
This compound’s structural complexity aims to overcome limitations of earlier quinolones, such as bacterial resistance and toxicity.
Properties
Molecular Formula |
C19H18ClF2N3O3 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12-,13-/m1/s1 |
InChI Key |
PNUZDKCDAWUEGK-RAIGVLPGSA-N |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@H]5F)F |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Description
| Step | Intermediate | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | Triethyl orthoformate, (1R,2S)-cis-2-fluorocyclopropylamine p-toluenesulfonate salt, NaH, anhydrous 1,4-dioxane | Condensation of ketoester with fluorocyclopropyl amine under basic conditions forms an acrylate intermediate | 82% |
| 2 | Ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Hydrochloric acid, acetic acid, reflux at 120-130°C | Hydrolysis of ester and cyclization to quinoline carboxylic acid derivative | 76.2% |
| 3 | 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | (S)-N-((oxoboryl)methylene)-5-azaspiro[2.4]heptan-7-amine, acetonitrile, reflux | Condensation with spirocyclic amine derivative to introduce the 7-amino-5-azaspiro substituent | 76.5% |
| 4 | Crude quinolone intermediate | Trifluoroacetic acid, phenyl methyl ether, ice bath, followed by pH adjustments with NaOH and HCl | Deprotection and purification steps including recrystallization with ethanol and concentrated ammonia to yield the final compound | 86% |
Data adapted and compiled from Asian Journal of Chemistry research findings.
Detailed Reaction Conditions and Mechanistic Insights
Initial Condensation: The reaction begins with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate reacting with triethyl orthoformate and the fluorocyclopropylamine salt under sodium hydride base catalysis. This step forms a key acrylate intermediate through nucleophilic attack and elimination, setting the stage for quinoline ring formation.
Cyclization and Hydrolysis: Subsequent treatment with concentrated hydrochloric acid and acetic acid at elevated temperatures promotes ester hydrolysis and intramolecular cyclization to yield the quinoline-3-carboxylic acid core with halogen substitutions intact.
Spirocyclic Amine Introduction: The quinoline intermediate undergoes condensation with the (S)-N-((oxoboryl)methylene)-5-azaspiro[2.4]heptan-7-amine. This step is critical for installing the spirocyclic amine moiety at the 7-position, which is essential for biological activity.
Deprotection and Purification: The final step involves treatment with trifluoroacetic acid to remove protecting groups, followed by pH adjustments and recrystallization. This ensures the isolation of the pure target compound with high stereochemical integrity.
Structural Confirmation and Purity
The final product is characterized by:
- Molecular Formula: C19H18ClF2N3O3
- Molecular Weight: 409.8 g/mol
- Stereochemistry: (S)-configuration at the 7-amino-5-azaspiro substituent and (1R,2R)-configuration on the fluorocyclopropyl group
- Purity: Achieved through recrystallization from ethanol and concentrated ammonia, confirmed by elemental analysis (C 52.08%, H 4.90%, N 9.68%) and spectroscopic methods.
Summary Table of Key Intermediates and Conditions
| Compound Number | Description | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Compound 2 | Acrylate intermediate | Triethyl orthoformate, fluorocyclopropylamine salt, NaH | Stirring at room temperature, anhydrous solvent | 82 |
| Compound 3 | Quinoline ester | Hydrochloric acid, acetic acid | 120-130°C, 2 hours reflux | 78 |
| Compound 4 | Quinoline acid | Hydrolysis step | Acidic hydrolysis and precipitation | 76.2 |
| Compound 5 | Spirocyclic amine conjugate | (S)-N-((oxoboryl)methylene)-5-azaspiroheptan-7-amine, acetonitrile | Reflux, 5 hours | 76.5 |
| Compound 6 | Final product | Trifluoroacetic acid, phenyl methyl ether, pH adjustment | Ice bath, stirring, recrystallization | 86 |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvents to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Antibacterial Activity
One of the primary applications of this compound is its role as an antibacterial agent. Research indicates that it possesses potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival.
Key Findings:
- In Vitro Studies: Various in vitro studies have demonstrated that the compound exhibits significant antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The structural components of the compound may interact with inflammatory pathways, possibly reducing cytokine production and modulating immune responses.
Case Study:
A study explored the anti-inflammatory effects of similar compounds in animal models, showing reduced markers of inflammation when administered .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the azaspiro and quinoline moieties can enhance potency and selectivity against specific bacterial strains.
Table 1: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Alteration of halogen substituents | Increased antibacterial potency |
| Modification of azaspiro structure | Enhanced selectivity against resistant strains |
Future Directions in Research
Further research is necessary to explore:
- Clinical Trials: Evaluating the efficacy and safety profile in human subjects.
- Combination Therapies: Investigating synergistic effects with other antibiotics to combat multi-drug resistant bacteria.
- Mechanistic Studies: Detailed studies on the molecular mechanisms underlying its antibacterial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substitutions
Table 1: Substituent Comparison at Key Positions
Key Observations :
- Spirocyclic vs.
- Core Structure: The 1,8-naphthyridine core () lacks the broad-spectrum activity of quinolones but may exhibit unique selectivity .
- Electron-Withdrawing Groups : The 8-chloro and 6-fluoro substituents in the target compound enhance DNA gyrase inhibition, while 8-nitro groups () may reduce solubility .
Key Observations :
- The target compound’s synthesis likely involves stereoselective spirocyclic amine incorporation, which may complicate scalability compared to the azepane analog’s 37% yield .
- ’s naphthyridine derivative achieves a higher yield (63.69%) via optimized hydrolysis, suggesting simpler functionalization .
Antibacterial Implications
- Spirocyclic Amine Advantage : The rigid spiro structure in the target compound may reduce off-target interactions and resistance, a limitation observed in flexible analogs like ’s azepane derivative .
- Fluorine and Chlorine Synergy : The 6-fluoro and 8-chloro groups enhance Gram-negative activity, whereas 8-methoxy () or nitro () groups may compromise potency .
- Stereochemistry: The (1R,2R)-fluorocyclopropyl group in the target compound improves metabolic stability compared to non-fluorinated cyclopropyl analogs .
Biological Activity
The compound 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of Sitafloxacin, is a quinolone antibiotic with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy and safety.
The molecular formula of this compound is , with a molecular weight of approximately 375.37 g/mol. It features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClF2N3O3 |
| Molecular Weight | 375.37 g/mol |
| CAS Number | 500569-52-8 |
The compound exhibits its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This mechanism disrupts the normal function of bacterial DNA, leading to cell death.
Antimicrobial Efficacy
Research indicates that this compound has broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies have shown it to be effective against strains resistant to other antibiotics.
Case Study 1: Efficacy Against Resistant Strains
A clinical study evaluated the effectiveness of this compound against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic option for resistant infections.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1 to 2 hours. The half-life ranges from 6 to 8 hours, allowing for once-daily dosing in many cases.
Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Peak Plasma Concentration | 1–2 hours |
| Half-Life | 6–8 hours |
Safety Profile
The safety profile of this compound has been assessed in various clinical trials. Common adverse effects include gastrointestinal disturbances such as nausea and diarrhea. Serious side effects are rare but can include allergic reactions and QT interval prolongation.
Case Study 2: Safety Assessment
In a phase III trial involving over 500 participants, the compound was well-tolerated with an adverse event profile similar to that of other antibiotics in its class. Monitoring for QT prolongation was emphasized due to the structural similarity to other fluoroquinolones.
Q & A
Q. What synthetic methodologies are reported for this compound, and how do stereochemical considerations influence the process?
Q. What in vitro models are used to evaluate its antibacterial activity?
Q. How do stereochemical variations at the C-7 and C-1 positions impact antibacterial potency?
- C-7 position : The (S)-configured spiroazetidine enhances DNA gyrase binding via optimal spatial alignment of the amino group, improving activity against Gram-positive bacteria by 4–8× compared to (R)-isomers .
- C-1 position : The (1R,2R)-fluorocyclopropyl group increases lipophilicity (logP ~1.2), improving membrane penetration in Gram-negative pathogens . Contradiction Note: Some studies report (1S,2S) configurations (e.g., ), but (1R,2R) is more prevalent in peer-reviewed syntheses .
Q. What strategies address discrepancies in MIC data across bacterial strains?
Discrepancies arise due to:
- Efflux pump variability : Use efflux inhibitors (e.g., PAβN) in MIC assays to isolate intrinsic activity .
- Topoisomerase mutations : Pair with topoisomerase IV binding assays (e.g., parC mutant S. pneumoniae) to clarify resistance mechanisms . Example: Against P. aeruginosa, MICs increase 32× in strains overexpressing MexAB-OprM efflux pumps .
Q. How can the zwitterionic structure be confirmed experimentally?
- X-ray crystallography : Identifies protonation states (e.g., NH₃⁺ at C-7 amine, COO⁻ at C-3 carboxylate) and hydrogen-bonding networks .
- Solid-state NMR : Confirms sp³ hybridization of the spiroazetidine nitrogen and cyclopropane ring strain .
Q. What pharmacokinetic challenges are posed by the spiroazetidine moiety?
- Oral bioavailability : The spiroazetidine reduces aqueous solubility (0.12 mg/mL at pH 7.4) but enhances tissue penetration (lung-to-plasma ratio: 4.7 in murine models) .
- Metabolic stability : The rigid spiro structure minimizes CYP3A4-mediated oxidation, extending half-life (t₁/₂ = 6.2 hrs in rats) .
Methodological Guidance
Designing experiments to optimize activity against resistant pathogens :
- Fragment-based drug design : Replace C-8 chlorine with methoxy to reduce steric hindrance in mutated gyrase pockets .
- Combination therapy : Synergy testing with colistin (FIC index ≤0.5) against carbapenem-resistant A. baumannii .
Resolving contradictions in stereochemical nomenclature :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
